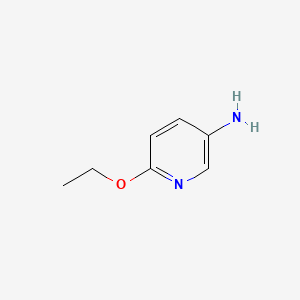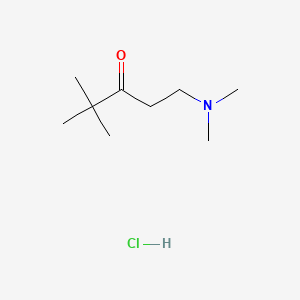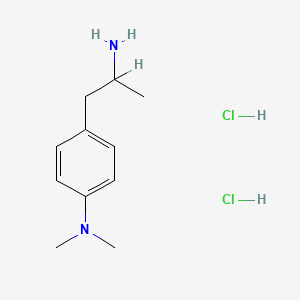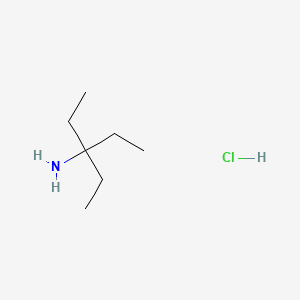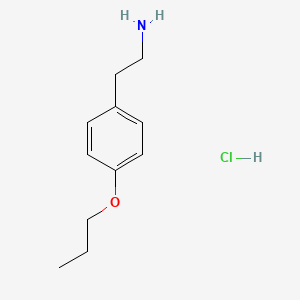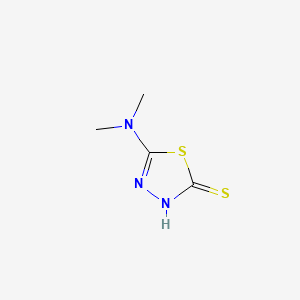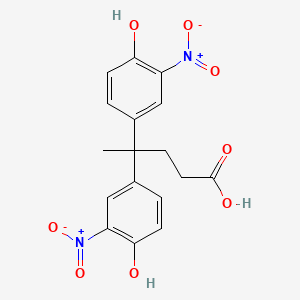
4,4-双(4-羟基-3-硝基苯基)戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is a chemical compound that appears to be a derivative of 4,4-bis(4-hydroxyphenyl)pentanoic acid, which has been studied for various applications, including its antifungal properties and as a building block for hyperbranched polyesters. The nitration of similar compounds has been explored to produce intermediates for fire-retardants, suggesting potential utility in material science applications .
Synthesis Analysis
The synthesis of derivatives of 4,4-bis(4-hydroxyphenyl)pentanoic acid has been reported, with variations including halogen substitutions to enhance antifungal activity. These derivatives have shown greater efficacy than undecylenic acid in tests against Trichophyton mentagrophytes . Additionally, the synthesis of hyperbranched polyesters based on 4,4-bis(4'-hydroxyphenyl)pentanoic acid has been achieved with different degrees of polymerization (DP's), and the structural units and degree of branching have been thoroughly analyzed using NMR spectroscopy . Furthermore, nitration of related compounds has been performed to obtain nitro-substituted phenols, which are valuable intermediates in the production of fire-retardant materials .
Molecular Structure Analysis
The molecular structure of hyperbranched polyesters derived from 4,4-bis(4'-hydroxyphenyl)pentanoic acid has been characterized by NMR spectroscopy, revealing six different structural units and quantifying their content. The degree of branching and the conversion dependence of these units have been determined, showing that the polycondensation follows a random growth pattern with equal reaction rates for all steps .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored, with one study detailing the synthesis of a copper(II) dimer using a derivative of pentane-2,4-dione. This complex exhibited catalytic activity in the oxidation of cyclohexane and benzyl alcohol, indicating that azoderivatives of β-diketones could be suitable ligands for oxidation reactions . The nitration of 2,2-bis(4-hydroxyphenyl)-propane to produce a nitro-substituted compound further demonstrates the potential for chemical modification and the creation of new compounds with desirable properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid are not detailed in the provided papers, the studies on related compounds suggest that these properties can be tailored through chemical synthesis. The antifungal activity of halogen-substituted derivatives indicates that functionalization can enhance biological activity . The detailed NMR analysis of hyperbranched polyesters provides insight into the molecular structure, which is crucial for understanding the physical properties of these materials . The successful nitration and characterization of related compounds imply that 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid could also be characterized using similar analytical techniques to determine its physical and chemical properties .
科学研究应用
X射线成像应用
一项对源自4,4-双(4-羟基苯基)戊酸的4,4-双(4-羟基-3,5-二碘苯基)戊酸的研究展示了其在X射线成像应用中的潜力。通过亲电芳香碘化,合成了一种高射线不透射性化合物,该化合物通过各种光谱方法表征,并展示了适用于临床X射线成像的实质性射线不透射性。该化合物对L929成纤维细胞的非细胞毒性进一步支持了其在医学领域的应用 (Gopan、Susan、Jayadevan和Joseph,2021).
废弃物中的聚碳酸酯合成
二酚酸衍生物的另一个应用涉及从富含纤维素的废弃物中合成聚碳酸酯,突出了聚合物生产的环保方法。这项研究开发了带有侧羧基的聚碳酸酯,展示了它们在水溶液中的溶解性和稳定性,这有利于各种工业应用 (张瑞丰和Moore,2003).
环境污染物的生物降解
来自红镰刀菌的漆酶在使用反胶束体系生物降解公认的环境污染物双酚A(BPA)中的作用,表明二酚酸衍生物在环境修复中的潜力。这种方法有效地消除了大量BPA,表明了一种生物降解疏水性酚类污染物的前景方法 (Urvish Chhaya和Gupte,2013).
阻燃剂合成
2,2-双(4-羟基-3-硝基苯基)-丙烷的合成,一种阻燃剂的中间体,说明了二酚酸衍生物在开发具有增强安全特性的材料中的化学多功能性和适用性。这种化合物在最佳条件下的高效生产表明了其在制造耐火材料方面的潜力 (H.云楚,2002).
光降解研究
在紫外线照射下用环糊精对4,4-双(4-羟基苯基)戊酸(DPA)的光降解的研究有助于了解此类化合物的环境归宿。本研究深入了解了二酚酸衍生物的光稳定性和潜在环境影响,这对于它们的**安全使用和处置至关重要 (郭丽、黄劲、吴军和罗磊,2014).
安全和危害
属性
IUPAC Name |
4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8/c1-17(7-6-16(22)23,10-2-4-14(20)12(8-10)18(24)25)11-3-5-15(21)13(9-11)19(26)27/h2-5,8-9,20-21H,6-7H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYMKZWQBZCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397103 |
Source


|
| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14601-82-2 |
Source


|
| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-BIS-(4-HYDROXY-3-NITROPHENYL)-VALERIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)


